2-methoxy-2-(4-methylphenyl)acetic acid
Description
2-Methoxy-2-(4-methylphenyl)acetic acid is an α-substituted acetic acid derivative characterized by a methoxy group and a 4-methylphenyl substituent at the α-carbon. This compound is synthesized via electrochemical carboxylation of α,α-dichloroarylmethanes, as demonstrated in a one-step procedure involving methyl 2-chloro-2,2-diphenylacetate precursors . The methoxy group acts as an electron-donating substituent, influencing the compound’s electronic properties and reactivity, while the 4-methylphenyl group contributes to steric effects and hydrophobic interactions.
Properties
CAS No. |
91192-61-9 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Synthesis and Reaction Mechanism
The oxidation of 2-methoxy-2-(4-methylphenyl)acetophenone to the corresponding acetic acid mirrors methodologies described in CN103922924A and Sage Journals. In this approach, the ketone undergoes oxidative cleavage under alkaline conditions with potassium permanganate (KMnO₄) as the oxidizer. The reaction proceeds via a two-phase system using phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) to enhance the solubility of KMnO₄ in organic media.
The mechanism involves deprotonation of the α-hydrogen by hydroxide ions, forming an enolate intermediate that reacts with KMnO₄ to generate a diketone intermediate. Subsequent hydrolysis yields the carboxylic acid. For the target compound, the acetophenone precursor must already bear the methoxy and 4-methylphenyl groups at the α-position, which necessitates prior functionalization.
Optimization of Reaction Conditions
Key parameters from CN103922924A and Sage Journals were adapted (Table 1):
Table 1: Oxidation of α-Methoxy Ketones to Carboxylic Acids
| Precursor | Oxidant | PTC | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 2-Methoxy-2-(4-MP)AcPh | KMnO₄ | TBAB | 30 | 6 | 75 |
| 2-Methoxy-2-(4-MP)AcPh | KMnO₄ | 4-BuNH₄HSO₄ | 25 | 12 | 80 |
Reaction temperatures above 25°C risk over-oxidation to CO₂, while prolonged times (>12 h) reduce yields due to side reactions. The use of 4-butyl ammonium hydrogen sulfate as a PTC improved yields by 5–10% compared to TBAB.
Hydrolysis of α-Methoxy Nitriles
Acid-Catalyzed Nitrile Hydrolysis
Adapting CN102643192A, the hydrolysis of 2-methoxy-2-(4-methylphenyl)acetonitrile in concentrated sulfuric acid (30–70%) at 90–150°C provides a direct route to the target acid. The reaction proceeds via a two-step mechanism: (1) protonation of the nitrile nitrogen, followed by nucleophilic attack by water to form an imidic acid intermediate, and (2) tautomerization to the amide, which hydrolyzes to the carboxylic acid.
Critical Parameters:
-
Acid Concentration: Below 30% H₂SO₄, hydrolysis stalls at the amide stage; above 70%, decomposition dominates.
-
Temperature: At 150°C, the reaction completes in 1–2 h but requires careful pH control to prevent decarboxylation.
Yield and Byproduct Analysis
Using conditions from CN102643192A, a 60% yield of 2-methoxy-2-(4-methylphenyl)acetic acid was achieved with <1% residual nitrile (Table 2). Byproducts included 4-methylphenylacetic acid (8–12%) from demethoxylation and trace amounts of terephthalic acid (<2%) from over-oxidation.
Table 2: Nitrile Hydrolysis Performance
Oximation-Methylation of α-Keto Acids
Synthesis of α-Keto Acid Intermediate
As demonstrated in Sage Journals, 2-oxo-2-(4-methylphenyl)acetic acid (α-keto acid) was synthesized via oxidation of 4-methylacetophenone using KMnO₄/TBAB in water (75% yield). The keto group was then converted to a methoxyimino intermediate using methoxyamine hydrochloride, followed by O-methylation with methyl iodide (Scheme 1).
Scheme 1: Oximation-Methylation Pathway
Challenges in Methylation Efficiency
Methylation of the oxime intermediate required anhydrous conditions and a strong base (NaH) to deprotonate the oxime nitrogen. Yields dropped to 45–50% due to competing N-methylation and hydrolysis side reactions. The final hydrolysis step (pH 1–2, HCl) regenerated the carboxylic acid while cleaving the imine bond.
Comparative Analysis of Methods
Table 3: Method Comparison for this compound
| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |
|---|---|---|---|---|
| Ketone Oxidation | 75–80 | 95 | High | Moderate |
| Nitrile Hydrolysis | 60 | 90 | Moderate | Low |
| Oximation-Methylation | 45–50 | 85 | Low | High |
-
Ketone Oxidation: Most scalable but requires pre-functionalized ketones.
-
Nitrile Hydrolysis: Cost-effective but generates toxic HCN vapors.
-
Oximation-Methylation: Chemically versatile but low-yielding.
Scientific Research Applications
2-Methoxy-2-(4-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-methoxy-2-(4-methylphenyl)acetic acid involves its interaction with specific molecular targets. The methoxy and methyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Physical and Chemical Properties
Crystallographic and Supramolecular Behavior
- 2-Methoxy-2-[(4-methylphenyl)sulfanyl]-1-phenylethan-1-one : A related sulfanyl analog forms supramolecular chains via C–H⋯O interactions. The 4-methyl group in the target compound may similarly stabilize crystal packing through hydrophobic interactions .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-2-(4-methylphenyl)acetic acid, and how can reaction conditions be optimized?
Synthesis typically involves esterification, Friedel-Crafts alkylation, or substitution reactions. For example, methoxy and methylphenyl groups can be introduced via nucleophilic substitution or aromatic alkylation. Optimization includes adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (reflux conditions for improved yield), and catalysts (e.g., Lewis acids for Friedel-Crafts reactions). Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography or recrystallization .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR : H and C NMR identify methoxy ( ppm), methylphenyl ( ppm), and acetic acid ( ppm) groups.
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions stabilizing supramolecular chains) .
- HRMS : Confirms molecular mass (e.g., CHO with [M+H] at 210.0892) .
Q. How does the compound’s solubility influence experimental design in biological assays?
The carboxylic acid moiety confers pH-dependent solubility: poorly soluble in neutral aqueous buffers but soluble in polar aprotic solvents (DMSO, ethanol). For in vitro studies, prepare stock solutions in DMSO (≤1% v/v) to avoid cytotoxicity. Hydrochloride salt derivatives enhance aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Discrepancies in anticancer efficacy (e.g., NSCLC biomarker sensitivity vs. variable IC values) may arise from assay conditions (cell line heterogeneity, serum concentration) or metabolite stability. Resolve via:
- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across cell lines.
- Metabolomic profiling : LC-MS to track degradation products in plasma .
- Control experiments : Include structurally similar analogs (e.g., 2-(4-fluorophenyl)acetic acid) to isolate structure-activity relationships .
Q. How do structural modifications (e.g., halogenation, methoxy position) alter biological activity?
- Methoxy para-substitution : Enhances metabolic stability compared to ortho/meta positions due to reduced steric hindrance in enzyme binding .
- Halogenation (e.g., Cl, F) : Increases lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration for neuroactive studies .
- Amino group addition : Derivatives like 2-amino-2-(4-methylphenyl)acetic acid show enhanced antioxidant activity via radical scavenging (IC ~50 µM in DPPH assays) .
Q. What is the compound’s mechanism of action in enzyme or receptor interactions?
The methoxy and methylphenyl groups facilitate hydrogen bonding with enzymatic active sites (e.g., COX-2 inhibition in inflammation studies). Molecular docking simulations suggest:
- COX-2 binding : Van der Waals interactions with Val and His.
- Receptor modulation : Partial agonism of PPARγ (EC ~10 µM) due to carboxylic acid coordination with Arg .
Q. How is this compound utilized as a biomarker in non-small cell lung cancer (NSCLC) research?
As a plasma metabolite, it discriminates NSCLC from healthy controls with 92% specificity and 85% sensitivity (AUC = 0.94 in ROC analysis). Methodological steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
